molecular formula C8H2BrF4N3O B8427866 4'-Azido-alpha-bromo-2',3',5',6'-tetrafluoroacetophenone

4'-Azido-alpha-bromo-2',3',5',6'-tetrafluoroacetophenone

Cat. No. B8427866
M. Wt: 312.02 g/mol
InChI Key: PYFSFBQNSKWNGF-UHFFFAOYSA-N
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Patent
US07741349B2

Procedure details

Compound 151 was prepared using the following strategy. 2′,3′,4′,5′,6′-Pentafluoroacetophenone, A6, was treated with sodium azide, followed by bromide, to provide 2-bromo-4′-azido-2′,3′,5′,6′-tetrafluoroacetophenone, A151 (Keana, J. F. W.; Cai, S. X. J. Org. Chem., 1990, 55, 3640).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6](F)[C:5]([F:10])=[C:4]([F:11])[C:3]=1[C:12](=[O:14])[CH3:13].[N-:15]=[N+:16]=[N-:17].[Na+].[Br-:19]>>[Br:19][CH2:13][C:12]([C:3]1[C:2]([F:1])=[C:7]([F:8])[C:6]([N:15]=[N+:16]=[N-:17])=[C:5]([F:10])[C:4]=1[F:11])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)F)F)F)C(C)=O
Name
A6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrCC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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